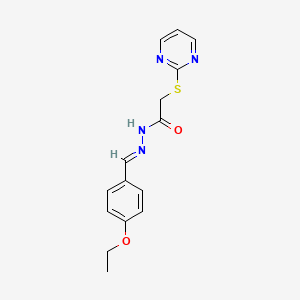
N-(4-isopropylbenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-isopropylbenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine, also known as PIPER, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. PIPER is a piperazine derivative that has been shown to exhibit a wide range of pharmacological activities, including antiviral, antitumor, and antibacterial properties. In
作用機序
The mechanism of action of N-(4-isopropylbenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in viral replication, tumor growth, and bacterial cell wall synthesis. This compound has been shown to inhibit the activity of the influenza virus polymerase, which is essential for viral replication. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. This compound's antibacterial activity is believed to be due to its ability to disrupt the bacterial cell wall synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, which are involved in the immune response. This compound has also been shown to inhibit the activity of various enzymes involved in lipid metabolism, which may have implications for the treatment of metabolic disorders.
実験室実験の利点と制限
N-(4-isopropylbenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has several advantages for use in lab experiments, including its broad range of pharmacological activities, relatively low toxicity, and ease of synthesis. However, there are also some limitations to its use, including its poor solubility in water and limited stability under certain conditions.
将来の方向性
There are several future directions for research on N-(4-isopropylbenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine. One area of interest is the development of this compound derivatives with improved pharmacological properties. Another area of research is the elucidation of the mechanism of action of this compound, which may lead to the development of more effective drugs. Additionally, there is potential for the use of this compound in combination with other drugs to enhance their efficacy. Finally, further studies are needed to assess the safety and toxicity of this compound in vivo.
合成法
The synthesis of N-(4-isopropylbenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine involves the reaction of 4-isopropylbenzaldehyde and 2-methoxyaniline with piperazine in the presence of a catalyst. The reaction proceeds through a Schiff base intermediate, which is then reduced to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学的研究の応用
N-(4-isopropylbenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has been extensively studied for its potential use in drug discovery and development. It has been shown to exhibit antiviral activity against a range of viruses, including influenza A, hepatitis C, and HIV. This compound has also been found to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has antibacterial activity against both Gram-positive and Gram-negative bacteria.
特性
IUPAC Name |
(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(4-propan-2-ylphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-17(2)19-10-8-18(9-11-19)16-22-24-14-12-23(13-15-24)20-6-4-5-7-21(20)25-3/h4-11,16-17H,12-15H2,1-3H3/b22-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDBRPFUMPQUFA-JWGURIENSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N\N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(3-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911109.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911117.png)
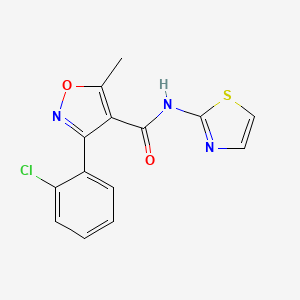
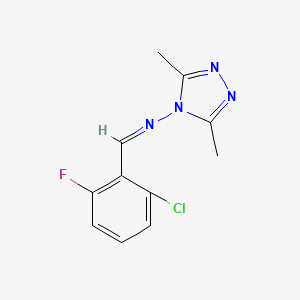

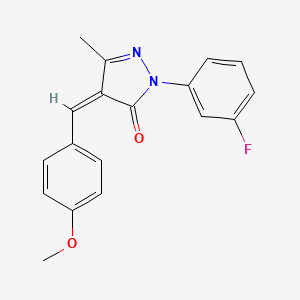
![4-(4-chlorophenyl)-N-[4-(dimethylamino)benzylidene]-1-piperazinamine](/img/structure/B5911167.png)

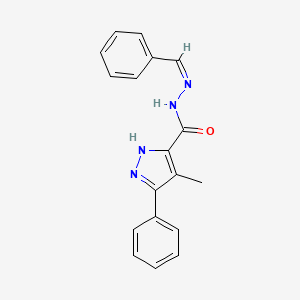
![N-[4-(dimethylamino)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B5911177.png)


